5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
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Overview
Description
Chemical Reactions Analysis
Again, there is limited information available on the specific chemical reactions involving this compound.Scientific Research Applications
Fungicidal Activity
Pyrimidinamine derivatives, including “5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine”, have been found to exhibit excellent fungicidal activity . These compounds were designed and synthesized using pyrimidifen as a template according to the bioisosterism . They have shown promising results in controlling corn rust .
Acaricidal Activity
The compound “5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine” has been found to exhibit excellent acaricidal activity . It has shown a high fatality rate against Tetranychus urticae .
Resistance Management in Agriculture
Due to the different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far . This makes them a valuable tool in resistance management in agriculture .
Synthesis of New Molecules
The pyrimidin-4-amine moiety, which is present in “5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine”, is used for the synthesis of new molecules . This moiety is an important kind of mitochondrial respiration inhibitor interrupting the mitochondrial electron transport by inhibition of NADH: ubiquinone oxidoreductase (complex I) .
Development of New Agrochemicals
With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-chloro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N6/c15-9-6-19-13(20-7-9)23-10-1-3-24(4-2-10)12-5-11(14(16,17)18)21-8-22-12/h5-8,10H,1-4H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRXSKCJWKLBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=C(C=N2)Cl)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine |
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